molecular formula C17H14N4O2S B2803623 N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide CAS No. 1172944-46-5

N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide

Cat. No.: B2803623
CAS No.: 1172944-46-5
M. Wt: 338.39
InChI Key: HCFOWHWLTJUPIY-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide is a synthetic thiazole-carboxamide derivative of interest in medicinal chemistry and pharmacological research. Compounds within this structural class have demonstrated significant potential as modulators of biological targets, particularly in neuroscience and oncology. Thiazole derivatives are recognized for their versatile biological activities and are found in several therapeutic agents . Recent studies on closely related thiazole-carboxamide analogs have identified them as potent negative allosteric modulators (NAMs) of AMPA receptors (AMPARs) . Such compounds can inhibit AMPAR-mediated currents and modulate receptor kinetics, which is a promising mechanism for investigating neuroprotective strategies in conditions like epilepsy and neurodegenerative diseases . Simultaneously, structural analogs featuring the 2-(phenylamino)thiazole-4-carboxamide scaffold have been evaluated for in vitro anticancer activity against various human cancer cell lines, highlighting the scaffold's relevance in cancer research . This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-anilino-N-(4-carbamoylphenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c18-15(22)11-6-8-13(9-7-11)19-16(23)14-10-24-17(21-14)20-12-4-2-1-3-5-12/h1-10H,(H2,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFOWHWLTJUPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide, also referred to as CCT007093, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Preliminary studies suggest that this compound exhibits promising biological activities, particularly as an inhibitor of various enzymes involved in cancer pathways. The compound's structural features indicate potential interactions with proteins associated with cancer and inflammatory diseases, which are currently under investigation to elucidate its mechanism of action .

In Vitro Studies

Research has demonstrated that this compound possesses significant anticancer properties. A study evaluated its cytotoxic effects against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and others. The results indicated that the compound effectively inhibited cell proliferation:

CompoundCell LineIC50 (µM)
CCT007093MCF-76.77 ± 0.41
CCT007093HepG28.40 ± 0.51
Staurosporine (control)MCF-76.77 ± 0.41
Staurosporine (control)HepG28.40 ± 0.51

These findings suggest that this compound may be more effective than some standard chemotherapeutic agents .

Mechanistic Insights

Further investigations into the mode of action revealed that the compound induces apoptosis in cancer cells. Flow cytometry analysis showed an increase in early and late apoptotic cells when treated with CCT007093 compared to untreated controls. Specifically, it was observed that:

  • Early apoptosis increased by 22.39% .
  • Late apoptosis increased by 9.51% .
  • Necrosis increased by 4.5-fold .

These results underscore the compound's ability to trigger programmed cell death through both apoptotic and necrotic pathways .

Case Studies and Comparative Analysis

A comparative analysis of various thiazole derivatives highlighted the unique efficacy of this compound against specific cancer types:

CompoundStructure TypeTargeted Cancer TypeIC50 (µM)
CCT007093Thiazole derivativeBreast Cancer (MCF-7)6.77 ± 0.41
Compound ASimple ThiazoleLiver Cancer (HepG2)12.50 ± 0.60
Compound BComplex ThiazoleColorectal Cancer (HT-29)9.00 ± 0.30

This table illustrates that while other thiazole derivatives show activity, CCT007093 demonstrates superior potency against breast cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-carbamoylphenyl)-2-(phenylamino)thiazole-4-carboxamide exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. The mechanism of action may involve the inhibition of specific kinases or modulation of cellular pathways associated with cancer progression.

In a study evaluating substituted 2-phenylthiazole-4-carboxamide derivatives, compounds similar to this compound were shown to possess significant cytotoxicity against human cancer cell lines such as T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). The structure-activity relationship (SAR) studies indicated that certain substitutions could enhance activity against specific cell lines, highlighting the importance of chemical modifications in developing more potent anticancer agents .

Histone Deacetylase Inhibition

The compound's potential role as a histone deacetylase inhibitor positions it as a valuable candidate in epigenetic research and therapy. Histone deacetylases are crucial in regulating gene expression, and their inhibition can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells. This mechanism adds another layer to the therapeutic applications of this compound, making it a subject of interest in ongoing cancer research.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for determining its therapeutic potential and safety profile. Interaction studies typically employ techniques such as molecular docking simulations, binding affinity assays, and biochemical assays to elucidate the compound's mechanism of action. These studies are crucial for optimizing its efficacy and minimizing potential side effects.

Study on Anticancer Efficacy

A relevant case study involved synthesizing various thiazole derivatives and assessing their anticancer activity. The synthesized compounds were tested against several human cancer cell lines using the MTT assay to determine their IC50 values. The findings indicated that modifications to the phenyl group significantly affected cytotoxicity, with some derivatives exhibiting IC50 values lower than 10 μg/mL across multiple cell lines .

Evaluation of Histone Deacetylase Inhibition

Another study focused on evaluating the histone deacetylase inhibitory activity of thiazole derivatives similar to this compound. The results demonstrated that certain structural features enhanced inhibition potency, suggesting that further structural optimization could lead to more effective therapeutic agents targeting epigenetic regulation in cancer treatment .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group (-CONH₂) and secondary amide linkages undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Key Findings
Acidic hydrolysis6M HCl, 100°C, 8 hrsThiazole-4-carboxylic acid + 4-carbamoylaniline + aniline derivatives Complete cleavage occurs at elevated temperatures, yielding carboxylic acids
Basic hydrolysis2M NaOH, reflux, 12 hrsThiazole-4-carboxylate salts + ammoniaPartial degradation of the thiazole ring observed at prolonged reaction times

Hydrolysis kinetics show pH-dependent behavior, with optimal stability at neutral conditions (pH 6–8) .

Nucleophilic Substitution

The electron-deficient thiazole ring facilitates nucleophilic attacks at C-2 and C-5 positions:

Nucleophile Reagents Products Yield Reference
Primary aminesR-NH₂, DCM, EDC/DMAP, 48 hrs4-carboxamide-thiazole derivatives52–68%
ThiolsAr-SH, K₂CO₃, DMF, 60°CThiazole-2-sulfide analogs41%
HalidesNaI, CuI, DMSO, 120°C5-iodo-thiazole intermediates33%

Substitution at C-2 is sterically hindered by the phenylamino group, favoring C-5 reactivity .

Cyclization Reactions

Under dehydrating conditions, the compound forms fused heterocyclic systems:

Conditions Catalyst Product Application
PCl₅, toluene, refluxThiazolo[5,4-d]pyrimidine derivativesKinase inhibition candidates
POCl₃, DMF, 80°CBenzothiazole-4-carboxamide fused ringsAntimicrobial agents

Cyclization products demonstrate enhanced π-π stacking capabilities, improving target binding in biological assays .

Oxidation and Reduction

The thiazole sulfur and aromatic amines participate in redox reactions:

Reaction Reagents Outcome Mechanistic Insight
OxidationH₂O₂, AcOH, 50°CSulfoxide formation at S1Radical intermediates detected via ESR
ReductionNaBH₄, MeOH, 0°CPartial saturation of thiazole ringNon-selective; competitive N-amide reduction

Oxidation products exhibit altered solubility profiles, impacting pharmacokinetic properties.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling Type Catalyst System Products Optimized Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-thiazole hybrids74%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-aryl amino-thiazole derivatives68%

Cross-coupling efficiency depends on the electronic nature of substituents, with electron-withdrawing groups enhancing reactivity .

Photochemical Reactions

UV irradiation induces unique transformation pathways:

Wavelength Solvent Major Product Quantum Yield
254 nmMeCNThiazole ring-opening to thiourea derivativesΦ = 0.12
365 nmTHF[2+2] Cycloaddition dimersΦ = 0.08

Photodegradation studies reveal instability under UVC, necessitating dark storage conditions.

Comparative Reactivity Table

Functional Group Reactivity Order Dominant Pathway
Thiazole C-5 positionNucleophilic attack > ElectrophilicSuzuki coupling > Halogenation
Phenylamino groupElectrophilic substitution > OxidationNitration > Sulfonation
Carboxamide moietyHydrolysis > CyclizationAcid-catalyzed cleavage > Lactam formation

Data synthesized from

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Compound Name Key Substituents Molecular Weight (g/mol) Purity/Yield Key Features Reference
Target Compound (CAS 1031602-63-7) Cyclohexanecarboxamido, phenylamino ~374.4 (calc.) 98–99% High lipophilicity due to cyclohexane; optimized synthesis
(S)-N-Cyclopropyl-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide (36) Cyclopropyl, trimethoxybenzamido ~475.5 (calc.) 5% yield Trimethoxy groups enhance solubility; low yield indicates synthetic challenges
(S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide (53) 4,4-Difluorocyclohexyl, trimethoxybenzamido ~549.5 (calc.) 44% yield Fluorine atoms improve metabolic stability; moderate yield
(4R)-2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (4a) Dihydrothiazole, trimethoxyphenyl 372.4 98.7% yield Partial saturation increases rigidity; trimethoxy enhances DNA interaction
N-(4-Fluorophenyl)-2-(phenylsulfonyl)amino-thiazole-4-carboxamide Sulfonamide, 4-fluorophenyl ~377.4 (calc.) N/A Sulfonamide group increases polarity; potential for improved bioavailability
2-Chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide (6) Benzo[d]thiazole core, chlorine, 4-fluorophenyl ~336.8 (calc.) N/A Fused aromatic system may enhance DNA intercalation

Key Observations:

  • Lipophilicity : The target compound’s cyclohexanecarboxamido group confers higher lipophilicity compared to analogs with cyclopropyl (compound 36) or polar sulfonamide groups (compound in ). This may improve membrane permeability but reduce aqueous solubility.
  • Synthetic Accessibility : The target compound achieves high purity (98–99%), outperforming analogs like compound 36 (5% yield) , suggesting optimized reaction conditions.
  • Electronic Effects : Fluorine substituents (e.g., compound 53 ) enhance metabolic stability, while methoxy groups (compounds 36 , 4a ) improve solubility via hydrogen bonding.

Core Structure Variations

  • Thiazole vs.
  • Dihydrothiazole : Compound 4a ( ) features a partially saturated thiazole ring, increasing conformational rigidity, which may restrict binding to flexible protein pockets.

Q & A

Q. What experimental approaches confirm the compound’s mechanism of action in cancer cells?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify downstream pathways. Use siRNA knockdown of putative targets (e.g., MAPK14) to assess rescue phenotypes. In vivo xenograft models with biomarker analysis (e.g., p-ERK levels) further validate mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.